molecular formula C10H18O2S4 B086037 Dibutyl xanthogen disulfide CAS No. 105-77-1

Dibutyl xanthogen disulfide

Cat. No.: B086037
CAS No.: 105-77-1
M. Wt: 298.5 g/mol
InChI Key: QCAZHHXMIVSLMW-UHFFFAOYSA-N
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Description

Dibutyl xanthogen disulfide is an organic compound with the molecular formula C10H18O2S4. It is known for its distinctive structure, which includes a disulfide bond and xanthate groups. This compound is used in various industrial applications, particularly in the rubber and polymer industries, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl xanthogen disulfide can be synthesized through a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dibutyl xanthogen disulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiols.

    Substitution: The xanthate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the xanthate groups under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted xanthates depending on the nucleophile used.

Scientific Research Applications

Dibutyl xanthogen disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl xanthogen disulfide involves its interaction with thiol groups in proteins and enzymes. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of mixed disulfides. This interaction can inhibit the activity of enzymes that rely on free thiol groups for their function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl xanthogen disulfide
  • Dibenzyl xanthogen disulfide
  • Dimethyl xanthogen disulfide

Uniqueness

Dibutyl xanthogen disulfide is unique due to its specific alkyl groups, which influence its solubility and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

O-butyl (butoxycarbothioyldisulfanyl)methanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2S4/c1-3-5-7-11-9(13)15-16-10(14)12-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAZHHXMIVSLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=S)SSC(=S)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059320
Record name Dibutyl thioperoxydicarbonate
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-77-1
Record name Thioperoxydicarbonic acid ([(HO)C(S)]2S2) C,C′-dibutyl ester
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Record name Butylxanthic disulfide
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Record name Dibutylxanthogen
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Record name Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-dibutyl ester
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Record name Dibutyl thioperoxydicarbonate
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Record name DIBUTYL XANTHOGEN DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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